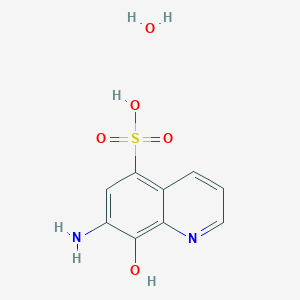

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate is a derivative of 8-Hydroxyquinoline-5-sulfonic acid . It is employed as a reagent for the determination of trace metals and as a pre and post-column reagent for fluorescence detection of metal ions .

Molecular Structure Analysis

The molecular structure of 8-Hydroxyquinoline-5-sulfonic acid, a close derivative, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 225.221 . The InChI string representation isInChI=1S/C9H7NO4S/c11-7-3-4-8 (15 (12,13)14)6-2-1-5-10-9 (6)7/h1-5,11H, (H,12,13,14) . Chemical Reactions Analysis

The formation of cocrystals of 8-Hydroxyquinoline-5-sulfonic acid with other compounds involves hydrogen bonding in the system . The frequency shifts observed in the system are due to the formation of these cocrystals .Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Hydroxyquinoline-5-sulfonic acid include a molecular weight of 225.221 and solubility in water . The melting point is greater than 300 °C .Wissenschaftliche Forschungsanwendungen

Bioavailability and Toxicity Studies

Research has explored the interactions between hydrophobic ionogenic organic compounds (HIOCs) and metals like copper for their uptake and bioavailability in biological membranes. Studies specifically looked at how hydrophobic and hydrophilic substituents, including 8-hydroxyquinoline derivatives such as 7-Amino-8-hydroxyquinoline-5-sulfonic acid, affect their partitioning into liposomes. These liposomes act as model systems for biological membranes, indicating that such compounds can facilitate the passive uptake of metals into cells through complex formation, which is crucial for understanding the bioavailability of hydrophobic compounds and metal organic complexes (Kaiser & Escher, 2006).

Synthesis of Aza-aromatic Hydroxylamine-O-sulfonates

Aza-aromatic hydroxylamine-O-sulfonates, including those derived from 8-hydroxyquinoline, have been synthesized for application in tandem nucleophilic addition–electrophilic cyclization. This synthesis pathway has shown potential in producing compounds with pronounced in vitro cytostatic activity against human tumor cell lines, highlighting the medicinal chemistry applications of 7-Amino-8-hydroxyquinoline-5-sulfonic acid derivatives (Sączewski et al., 2011).

Enhanced Solubility and Optical Properties

The formation of molecular complexes based on the sulfonate–pyridinium interaction has been investigated. Compounds derived from 8-hydroxyquinoline sulfonic acid have shown significant enhancements in aqueous solubility and optical behavior, which could be leveraged in various scientific and industrial applications. This research demonstrates the potential for 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate derivatives in improving the properties of materials for optical applications (Ahmad et al., 2020).

Spectroscopic Properties and Dye Synthesis

The synthesis of new azo dyes derived from 5-chloro-8-hydroxy quinoline, closely related to 7-Amino-8-hydroxyquinoline-5-sulfonic acid, has been studied for their spectroscopic properties. These studies offer insights into the design of dyes with specific absorption spectra, which could be extended to derivatives of 7-Amino-8-hydroxyquinoline-5-sulfonic acid for advanced material science applications (Mirsadeghi et al., 2022).

Hydrogen Bonding and Crystal Structures

Investigations into the crystal structures of proton-transfer compounds involving 8-hydroxyquinoline derivatives, including those similar to 7-Amino-8-hydroxyquinoline-5-sulfonic acid, have revealed extensive hydrogen bonding interactions. Such studies are foundational for developing advanced materials with designed properties, from pharmaceuticals to nanotechnology (Smith et al., 2004).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-amino-8-hydroxyquinoline-5-sulfonic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S.H2O/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;/h1-4,12H,10H2,(H,13,14,15);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTVUQMSHGMBHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)N)S(=O)(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2734613.png)

![5-(2-methoxyethyl)-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2734619.png)

![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2734620.png)

![N-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2734623.png)

![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2734625.png)

![(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B2734626.png)

![N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2734632.png)

![7-butyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2734633.png)

![1-Chloro-2-[(2-chlorophenoxy)methoxymethoxy]benzene](/img/structure/B2734636.png)